molecular formula C11H10ClN5O B8422999 2-[3-(4-Chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide

2-[3-(4-Chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide

Cat. No. B8422999
M. Wt: 263.68 g/mol
InChI Key: NCDZMCGFLJCMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-Chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide is a useful research compound. Its molecular formula is C11H10ClN5O and its molecular weight is 263.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-Chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-Chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10ClN5O

Molecular Weight

263.68 g/mol

IUPAC Name

2-[3-[(4-chloro-1,3,5-triazin-2-yl)amino]phenyl]acetamide

InChI

InChI=1S/C11H10ClN5O/c12-10-14-6-15-11(17-10)16-8-3-1-2-7(4-8)5-9(13)18/h1-4,6H,5H2,(H2,13,18)(H,14,15,16,17)

InChI Key

NCDZMCGFLJCMJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=N2)Cl)CC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4-Dichloro-1,3,5-triazine (173.7 mg, 1.158 mmol) was dissolved in DMF (1 ml). To the stirring solution, cooled to 0° C., was added DIEA (202 μl, 1.158 mmol). This solution was added dropwise to a 0° C. mix of DMF (1 ml) and 3-aminophenyl acetamide. The reaction was stirred at 0° C. for min and then at RT for 1 h. The reaction mix was diluted with EtOAc and water. The layers were separated, and the aqueous layer was extracted twice with EtOAc. The combined organic layer was washed 3 times with brine, dried over Na2SO4, and concentrated under reduced pressure, giving 2-[3-(4-chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide.
Quantity
173.7 mg
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reactant
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1 mL
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202 μL
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1 mL
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Synthesis routes and methods II

Procedure details

2,4-Dichloro-1,3,5-triazine (173.7 mg, 1.158 mmol) was dissolved into DMF (1 ml). To the stirring solution, cooled to 0° C., was added DIEA (202 μl , 1.158 mmol). This solution was added dropwise to a 0° C. mix of DMF (1 ml) and 3-aminophenyl acetamide. The reaction was stirred at 0° C. for 15 min and then at RT for 1 h. The reaction mix was diluted with EtOAc and water. The layers were separated, and the aqueous layer was extracted twice with EtOAc. The combined organic layer was washed 3 times with brine, dried over Na2SO4, and concentrated under reduced pressure, giving 2-[3-(4-chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide.
Quantity
173.7 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
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Quantity
202 μL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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